molecular formula C23H19N3O5 B4758200 2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide

2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide

Cat. No. B4758200
M. Wt: 417.4 g/mol
InChI Key: GYPUPCQKTWWOFF-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has low toxicity and is well-tolerated by cells. It has been shown to have a selective cytotoxic effect on cancer cells, while leaving normal cells unharmed. In addition, this compound has been shown to have anti-inflammatory and anti-microbial effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide in lab experiments is its low toxicity and well-tolerated nature. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which could hinder its potential applications in certain fields.

Future Directions

There are several future directions for the study of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide. One potential direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Another direction is to study its potential as an anti-inflammatory and anti-microbial agent in more detail. Additionally, further research could be conducted to understand its mechanism of action and potential applications in OLEDs.

Scientific Research Applications

2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has also been studied for its potential as an anti-inflammatory, anti-microbial, and anti-viral agent. In addition, this compound has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high electron mobility.

properties

IUPAC Name

(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-3-30-19-6-4-5-17(12-19)25-23(27)16(14-24)11-20-9-10-22(31-20)21-13-18(26(28)29)8-7-15(21)2/h4-13H,3H2,1-2H3,(H,25,27)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPUPCQKTWWOFF-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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